molecular formula C18H23ClN2O2 B5418176 (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5418176
M. Wt: 334.8 g/mol
InChI Key: DCUZWJRRCGCPBW-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NPC-15 is a member of the naphthyridinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit potent antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one for lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, which may have important implications for the development of new cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.

Future Directions

There are several potential future directions for research on (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, the antimicrobial and anti-inflammatory properties of this compound may have important implications for the development of new treatments for infectious and inflammatory diseases.

Synthesis Methods

The synthesis of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with 1,5-diaminopentane to yield the intermediate 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-1,5-diazacyclooctane. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the primary areas of research has been in the field of cancer therapy. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, such as doxorubicin and cisplatin.

properties

IUPAC Name

(4aS,8aR)-6-(2-chlorobenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-2-10-21-16-9-11-20(12-13(16)7-8-17(21)22)18(23)14-5-3-4-6-15(14)19/h3-6,13,16H,2,7-12H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZWJRRCGCPBW-XJKSGUPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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